N-2-Chloroethyl ethylenediamine hydrochloride
Overview
Description
N-2-Chloroethyl ethylenediamine hydrochloride is a derivative of ethylenediamine, a compound that has been extensively studied due to its versatile applications in synthesis and coordination chemistry. Ethylenediamine derivatives are known for their ability to form complexes with metals and are used in various chemical reactions and syntheses .
Synthesis Analysis
The synthesis of ethylenediamine derivatives can be achieved through various methods. For instance, ethylenediamine trimolybdate was hydrothermally synthesized, indicating that high temperatures and pressures can be used to synthesize related compounds . N,N'-Dialkylbis(dichlorophenyl)ethylenediamines were synthesized through a process that involved the shielding of nitrogen atoms by ortho-located chlorine atoms, which could be a relevant method for synthesizing N-2-Chloroethyl ethylenediamine hydrochloride . An improved synthesis method for ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, was reported, which could provide insights into the synthesis of N-2-Chloroethyl ethylenediamine hydrochloride .
Molecular Structure Analysis
The molecular structure of ethylenediamine derivatives is characterized by the presence of nitrogen atoms that can form bonds with various substituents. The crystal structure of N,N'-bis(2-chlorobenzylidene)ethylenediamine, for example, has a center of symmetry and is stabilized by weak intermolecular hydrogen bonds . Similarly, the structure of (S,S)-ethylenediamine-N,N'-di-2-propanoic acid hydrochloride was determined, which could provide a model for understanding the structure of N-2-Chloroethyl ethylenediamine hydrochloride .
Chemical Reactions Analysis
Ethylenediamine derivatives participate in a variety of chemical reactions. The acid hydrolysis of cis-chlorohydroxylaminebis(ethylenediamine)cobalt(III) nitrate, for example, involves solvolytic aquation, which could be relevant to the reactivity of N-2-Chloroethyl ethylenediamine hydrochloride . Additionally, N-(1-naphthyl)ethylenediamine dihydrochloride has been used as a reagent for the quantification of sugars, demonstrating the utility of ethylenediamine derivatives in analytical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethylenediamine derivatives are influenced by their molecular structure. The hydrothermal synthesis of ethylenediamine trimolybdate suggests that these compounds can be stable under extreme conditions . The crystal structure analysis of various derivatives provides insights into their stability and potential intermolecular interactions . The reactivity of these compounds in chemical reactions, such as hydrolysis and their use as reagents, further demonstrates their diverse chemical properties .
Scientific Research Applications
Infrared Spectra and Rotational Isomerism
Research on ethylenediamine derivatives, including N-2-Chloroethyl ethylenediamine hydrochloride, has explored their infrared spectra and rotational isomerism. The study of ethylenediamine hydrochloride and its N-deuterium derivatives in water or heavy water revealed insights into the conformation of the ethylenediamine molecule and its mono- and diammonium ions. This research is significant in understanding the molecular behavior in aqueous solutions (Omura & Shimanouchi, 1973).
Corrosion Inhibition in Aluminium Alloys
Ethylenediamine, a related compound, has been evaluated as a corrosion inhibitor for aluminium alloys in hydrochloric acid. At specific concentrations, it showed effectiveness in protecting the alloys, reducing external cathodic protective current, and increasing the anodic and cathodic polarisation characteristics of the metal surface (Desai et al., 1971).
Cytotoxic Activity in Cancer Research
Studies have shown that compounds containing ethylenediamine moieties, which include derivatives of N-2-Chloroethyl ethylenediamine hydrochloride, exhibit cytotoxic activity in human cancer cell lines. This indicates potential applications in developing novel therapeutic agents for cancer treatment (Musa, Badisa, & Latinwo, 2014).
Sugar Quantification in Thin-Layer Plates
N-(1-Naphthyl)ethylenediamine dihydrochloride, another derivative, has been used for sugar quantification on thin-layer plates. This method involves a linear expansion giving a straight calibration line, demonstrating the compound's utility in analytical chemistry (Bounias, 1980).
Platinum and Palladium Complexes in Antitumor Activity
Research in antitumor activity has involved platinum and palladium complexes containing N,N'-bis(2-chloroethyl)ethylenediamine, an alkylating carrier ligand. Some platinum complexes synthesized with this ligand showed enhanced antitumor activity, indicating their potential in cancer therapy (Lee, Tashiro, & Noji, 1994).
Safety And Hazards
properties
IUPAC Name |
N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTUDYDANKLSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCCl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40971301 | |
Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-2-Chloroethyl ethylenediamine hydrochloride | |
CAS RN |
5590-29-4 | |
Record name | 5590-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74841 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~-(2-Chloroethyl)ethane-1,2-diamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40971301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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